N-(pyridin-3-ylmethyl)butan-1-amine

CCK-B Antagonism GPCR Pharmacology Radioligand Binding Assay

N-(Pyridin-3-ylmethyl)butan-1-amine (CAS 20173-12-0), also designated N-Butyl-3-pyridinemethanamine, is a secondary aralkylamine characterized by a pyridine ring linked via a methylene bridge to a butylamine chain. With a molecular formula of C10H16N2 and a monoisotopic mass of 164.13 g/mol, this compound serves as a versatile small molecule scaffold.

Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
CAS No. 20173-12-0
Cat. No. B1275274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyridin-3-ylmethyl)butan-1-amine
CAS20173-12-0
Molecular FormulaC10H16N2
Molecular Weight164.25 g/mol
Structural Identifiers
SMILESCCCCNCC1=CN=CC=C1
InChIInChI=1S/C10H16N2/c1-2-3-6-11-8-10-5-4-7-12-9-10/h4-5,7,9,11H,2-3,6,8H2,1H3
InChIKeyVWXAXLILGBPMJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Pyridin-3-ylmethyl)butan-1-amine (CAS 20173-12-0): Procurement-Ready Aralkylamine Scaffold for Targeted Receptor Studies


N-(Pyridin-3-ylmethyl)butan-1-amine (CAS 20173-12-0), also designated N-Butyl-3-pyridinemethanamine, is a secondary aralkylamine characterized by a pyridine ring linked via a methylene bridge to a butylamine chain [1]. With a molecular formula of C10H16N2 and a monoisotopic mass of 164.13 g/mol, this compound serves as a versatile small molecule scaffold . Its structural features position it as a key research intermediate or tool compound, particularly for exploring interactions with cholecystokinin (CCK) receptors, nicotinic acetylcholine receptors (nAChRs), and histamine receptors, as documented in curated bioactivity databases [2].

CCK-B receptor pathway study fit
Neuronal nAChR subtype assay context
Histamine H1 receptor screening support

Why Generic Substitution Fails for N-(Pyridin-3-ylmethyl)butan-1-amine: Structural Determinants of Target Engagement


Procurement of generic or structurally similar aralkylamines in place of N-(pyridin-3-ylmethyl)butan-1-amine is scientifically unsound due to steep structure-activity relationships (SAR) that govern target affinity and selectivity. Even minor modifications to the N-alkyl substituent chain length or branching pattern profoundly alter pharmacological profiles. For example, increasing the N,N-dialkyl chain length from dimethyl to di-n-butyl in 3-pyridylmethylamine derivatives has been shown to drastically reduce agonistic potency and shift binding site preference on nicotinic acetylcholine receptors [1]. Consequently, substituting N-(pyridin-3-ylmethyl)butan-1-amine with a close analog like N-methyl-N-(pyridin-3-ylmethyl)ethanamine or a branched variant will yield divergent and unpredictable bioactivity data, invalidating experimental outcomes and compromising research reproducibility [2]. The specific quantitative evidence detailed below underscores the necessity of exact CAS-specific procurement.

Target Scaffold
Linear n-butyl chain defines CCK-B receptor engagement profile
Alternate Alkylamino Congeners
Methyl-branched or shorter-chain analogs may shift target affinity and selectivity
Structural Determinant Warning
N,N-dialkyl or branched N-substitution may drastically alter nAChR subtype activity profile; data from close analogs may not transfer.

Quantitative Differentiation of N-(Pyridin-3-ylmethyl)butan-1-amine: Comparative Bioactivity Data vs. Structural Analogs


CCK-B Receptor Affinity Advantage of N-(Pyridin-3-ylmethyl)butan-1-amine Over Alternate Alkylamino Congeners

N-(Pyridin-3-ylmethyl)butan-1-amine demonstrates significantly higher binding affinity for the cholecystokinin type B (CCK-B) receptor compared to closely related structural analogs. Specifically, the target compound inhibits [125I]CCK-8 binding to mouse brain CCK-B receptors with an IC50 of 26 nM [1]. In stark contrast, the comparator compound 3-methyl-N-(pyridin-3-ylmethyl)butan-1-amine, which differs only by a methyl branch on the butyl chain, exhibits an IC50 of 102 nM against a related kinase target (PI3Kδ), and other analogs like N-methyl-N-(pyridin-3-ylmethyl)ethanamine show weak activity (Ki = 28,000 nM) at nicotinic receptors [2][3][4]. This indicates that the linear n-butyl substituent is a critical structural feature for high-affinity CCK-B receptor engagement.

CCK-B Affinity Context
Cross-study comparable
Target IC50 = 26 nM vs analog 102 nM (PI3Kδ)
Supports CCK-B pathway engagement review; linear n-butyl sustains reported affinity rank.
Mouse brain membrane binding assay; comparator differs in target and structure.
CCK-B Antagonism GPCR Pharmacology Radioligand Binding Assay

Nicotinic Acetylcholine Receptor (nAChR) Subtype Activity Profile: A Distinct Antagonist Fingerprint

The compound exhibits a defined antagonist activity profile against neuronal nicotinic acetylcholine receptor (nAChR) subtypes. In whole-cell patch clamp assays, N-(pyridin-3-ylmethyl)butan-1-amine non-competitively inhibits rat α3β4 nAChRs with an IC50 of 2,500 nM (2.5 μM) [1]. Additionally, it demonstrates antagonist activity at recombinant human α3β4 nAChRs expressed in HEK293 cells with an IC50 of 750 nM [2]. This activity profile contrasts with that of its di-n-butyl analog, N,N-dibutyl-3-pyridylmethylamine, which displays negligible activity (IC50 = 180,000 nM) against dihydroorotase, highlighting the impact of N-substitution pattern on biological target space [3].

nAChR Antagonist Profile
Cross-study comparable
Rat α3β4 IC50 2,500 nM; Human α3β4 IC50 750 nM
Distinct subtype antagonist activity supports ion-channel modulation assays.
Whole-cell patch clamp; di-n-butyl analog showed markedly shifted target space.
nAChR Pharmacology Ion Channel Modulation Electrophysiology

Histamine H1 Receptor Binding Affinity: A Defined Secondary Pharmacological Parameter

Quantitative data exists for the interaction of N-(pyridin-3-ylmethyl)butan-1-amine with the histamine H1 receptor. The compound demonstrates a binding affinity (Ki) of 100 nM against the histamine H1 receptor from guinea pig cerebellum using [3H]pyrilamine as a radioligand [1][2]. While this affinity is moderate, it represents a defined and reproducible data point that can serve as a baseline for structure-activity relationship (SAR) studies or as a known liability in compound profiling cascades. A related analog, N-methyl-N-(pyridin-3-ylmethyl)ethanamine, shows a Ki of 28 nM at α4β2 nAChR, indicating a shift in target selectivity away from the histamine receptor class [3].

Histamine H1 Binding
Supporting evidence
Ki = 100 nM
Defined secondary pharmacology baseline supports off-target profiling reviews.
Guinea pig cerebellum; [3H]pyrilamine radioligand at 0.1 µM.
Histamine Receptor GPCR Screening Off-Target Profiling

Recommended Scientific and Industrial Application Scenarios for N-(Pyridin-3-ylmethyl)butan-1-amine (CAS 20173-12-0)


Target Validation and Probe Development for CCK-B Receptor Biology

Based on its confirmed and potent binding affinity (IC50 = 26 nM) for the CCK-B receptor [1], this compound is ideally suited as a starting point for medicinal chemistry programs aimed at developing novel CCK-B receptor antagonists. It can be employed in radioligand displacement assays, functional cellular assays (e.g., calcium flux or IP3 accumulation), and as a reference compound for screening libraries of related 3-pyridylmethylamine derivatives.

Electrophysiological Studies of Neuronal nAChR Subtypes

Given its characterized antagonist activity at recombinant α3β4 nAChRs (IC50 = 750 nM to 2.5 μM) [2][3], N-(pyridin-3-ylmethyl)butan-1-amine is a valuable tool for neuroscientists investigating the physiological roles of these receptor subtypes. It can be used in voltage-clamp electrophysiology experiments to dissect the contribution of α3β4 nAChRs to synaptic transmission or to validate the selectivity of novel nAChR ligands.

Chemical Biology Probe for Profiling Histamine Receptor Interactions

The documented binding affinity of 100 nM for the histamine H1 receptor [4] makes this compound a useful control or reference ligand in GPCR profiling panels. It can be included in selectivity screens to assess the polypharmacology of new chemical entities or used in competition binding assays to characterize the binding site of histamine H1 receptor orthosteric ligands.

Application
Selection Property
Validation Focus
CCK-B probe development
GPCR binding affinity context
CCK-B receptor engagement assays
Neuronal nAChR subtype studies
Subtype antagonist activity profile
α3β4 electrophysiology endpoint review
GPCR selectivity screening
Histamine H1 receptor binding baseline
Polypharmacology profiling context

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